1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 61820-04-0
VCID: VC0014547
InChI: InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C₃₄H₃₆O₆
Molecular Weight: 540.65

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside

CAS No.: 61820-04-0

Cat. No.: VC0014547

Molecular Formula: C₃₄H₃₆O₆

Molecular Weight: 540.65

* For research use only. Not for human or veterinary use.

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside - 61820-04-0

Specification

CAS No. 61820-04-0
Molecular Formula C₃₄H₃₆O₆
Molecular Weight 540.65
IUPAC Name (2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol
Standard InChI InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Chemical Properties and Structure

Molecular Identification and Basic Properties

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside belongs to the class of benzylated carbohydrates, which are important in synthetic organic chemistry. The compound is characterized by the following properties:

PropertyValue
CAS Number61820-04-0
Molecular FormulaC34H36O6
Molecular Weight540.65 g/mol
IUPAC Name(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol

The structure features a galactopyranose ring with benzyl ether groups strategically placed at the 1, 3, 4, and 6 positions, leaving the hydroxyl group at position 2 free for further chemical modifications. This selective protection pattern is critical for its utility as a synthetic intermediate, allowing for region-specific reactions.

Structural Characteristics

The structural architecture of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is defined by the beta configuration at the anomeric center (position 1). The beta configuration is crucial for the compound's reactivity and applications in carbohydrate synthesis. The presence of four benzyl groups provides increased lipophilicity compared to the parent galactose molecule, significantly altering its solubility profile and making it more suitable for reactions in organic solvents.

The free hydroxyl group at the C-2 position creates a site for selective chemical modifications, including glycosylation reactions, acylation, or oxidation. This structural feature is particularly important in the synthesis of complex oligosaccharides and glycoconjugates where regioselective control is essential.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside typically begins with the parent sugar, D-galactose, and involves a series of protection and deprotection steps to achieve the desired substitution pattern. The traditional synthetic route involves:

  • Protection of the anomeric position using a suitable glycosylation method to establish the beta configuration

  • Selective benzylation of the hydroxyl groups at positions 1, 3, 4, and 6 using benzyl bromide in the presence of a base such as sodium hydride

  • Careful reaction conditions to ensure the hydroxyl group at position 2 remains unprotected

The synthetic approach typically employs dimethylformamide (DMF) as a solvent due to its ability to facilitate the benzylation reactions effectively. The regioselectivity of the benzylation process is critical and often requires careful temperature control and reaction time management.

Modern Synthetic Improvements

Recent research has focused on improving the synthesis efficiency of benzylated galactose derivatives. These advancements aim to enhance yield and purity while reducing reaction times and the use of harmful reagents. Improved methods often employ:

  • Alternative bases such as potassium hydroxide or cesium carbonate

  • More efficient benzylating reagents

  • Microwave-assisted synthesis techniques

  • Flow chemistry approaches for scaling up production

These modern synthetic improvements have contributed to making 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside more accessible for research purposes, thereby facilitating its applications in pharmaceutical development and carbohydrate chemistry.

Applications in Carbohydrate Chemistry

Role as a Synthetic Intermediate

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside serves as a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. The strategic pattern of protection allows for selective modifications at the C-2 position, enabling the construction of diverse carbohydrate architectures.

The compound's utility extends to the synthesis of various pharmaceutical intermediates, where controlled glycosylation reactions are essential for developing bioactive compounds. Selective glycosylation reactions can be performed using this compound as either a glycosyl donor or acceptor, depending on the specific synthetic strategy.

Applications in Pharmaceutical Synthesis

This benzylated galactopyranoside has demonstrated particular value in pharmaceutical synthesis, serving as a building block for various bioactive compounds. Notable applications include:

  • Synthesis of cholestane derivatives with potential therapeutic applications

  • Production of deoxygalactosyl wildmycins, which have shown promising antimicrobial properties

  • Development of glycosylated natural products with enhanced pharmacological profiles

The ability to selectively modify the C-2 position makes this compound especially valuable in the synthesis of pharmaceuticals where specific stereochemistry and substitution patterns are critical for biological activity.

Research Applications and Recent Developments

Glycosylation Studies

Recent research has explored the use of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside in selective glycosylation reactions. Selective glycosylation is a critical process in carbohydrate chemistry, allowing for the controlled formation of glycosidic bonds between carbohydrate units.

Studies have shown that when used as a glycosyl acceptor, the compound's free hydroxyl group at position 2 can participate in glycosylation reactions with various glycosyl donors. For example, research has demonstrated that glycosylation with 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide can lead to the formation of disaccharide derivatives with specific linkage patterns .

The regioselectivity and stereoselectivity of these glycosylation reactions are influenced by factors such as the catalyst system, reaction temperature, and solvent choice. These parameters can be optimized to favor the formation of specific glycosidic linkages, making 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside a valuable tool in the controlled synthesis of complex carbohydrates .

Advancements in Synthetic Methodologies

Research efforts have focused on improving the synthetic accessibility of benzylated galactose derivatives, including 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside. These advancements aim to enhance yield, purity, and scalability while reducing the environmental impact of the synthesis process.

Notable developments include:

  • The use of alternative benzylation methods that avoid toxic reagents

  • The application of enzymatic approaches for regioselective modifications

  • The development of one-pot multi-step procedures to streamline synthesis

  • The exploration of green chemistry principles to make the synthesis more environmentally friendly

These advancements contribute to making 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside more accessible for research purposes, thereby facilitating its applications in various fields.

Comparative Analysis and Data Tables

Comprehensive Properties Table

The following table summarizes the key properties of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside:

PropertyValue
Chemical Name1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside
CAS Number61820-04-0
Molecular FormulaC34H36O6
Molecular Weight540.65 g/mol
IUPAC Name(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol
Physical AppearanceTypically a white to off-white solid
SolubilitySoluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide
Structure TypeBenzylated carbohydrate derivative
Free Hydroxyl PositionC-2
Anomeric ConfigurationBeta (β)

This comprehensive overview highlights the key characteristics that make 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside valuable in carbohydrate chemistry and pharmaceutical research.

Comparison with Related Compounds

Understanding the relationship between 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside and structurally similar compounds provides valuable insights into its unique properties and applications:

CompoundKey DifferencePrimary Application
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranosideFree hydroxyl at C-2Synthetic intermediate for C-2 modifications
2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranosideAcetylated at C-2Precursor for deacetylation reactions
2,3,4,6-Tetra-O-benzyl-D-galactoseDifferent anomeric configurationGlycosyl donor in oligosaccharide synthesis
2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl derivativesBenzoyl vs. benzyl protecting groupsDifferent reactivity profile in glycosylation

This comparative analysis illustrates how subtle structural differences can significantly impact the chemical reactivity and applications of these related compounds in carbohydrate chemistry .

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